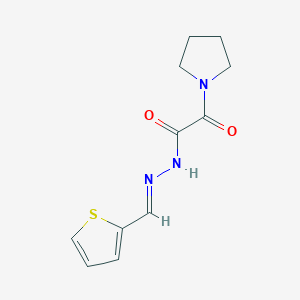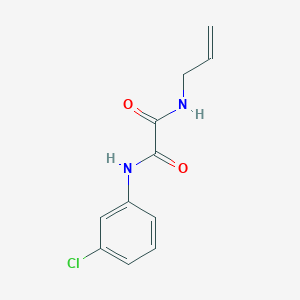
N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
Descripción general
Descripción
N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as CBOPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBOPH is a hydrazide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood, but it is believed to act on various biological targets, including enzymes and receptors. N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been shown to bind to the GABA-A receptor, a receptor that is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-convulsant effects. N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain and seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has several advantages for laboratory experiments, including its high purity and stability. However, N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide research. One potential direction is the development of N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide analogs with improved pharmacological properties. Another potential direction is the investigation of N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide as a potential treatment for other diseases, such as epilepsy and cancer. Additionally, the use of N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide as a building block for the synthesis of other compounds could lead to the discovery of novel therapeutic agents.
Aplicaciones Científicas De Investigación
N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and organic synthesis. In medicinal chemistry, N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been studied for its potential as an anti-tumor agent, anti-inflammatory agent, and antimicrobial agent. In pharmacology, N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been studied for its potential as an analgesic and anti-convulsant agent. In organic synthesis, N'-(2-chlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been studied for its potential as a building block for the synthesis of other compounds.
Propiedades
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-11-6-2-1-5-10(11)9-15-16-12(18)13(19)17-7-3-4-8-17/h1-2,5-6,9H,3-4,7-8H2,(H,16,18)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVOXPNWFBPJDS-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NN=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848636.png)

![2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848651.png)
![N-(2,4-dimethoxybenzyl)-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3848655.png)

![N-allyl-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848674.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide](/img/structure/B3848676.png)
![N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848683.png)

![5-(2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3848703.png)
![4-[2-(4-chlorophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848705.png)
![N-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3848711.png)
![1,7,8,9,10,10-hexachloro-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3848718.png)